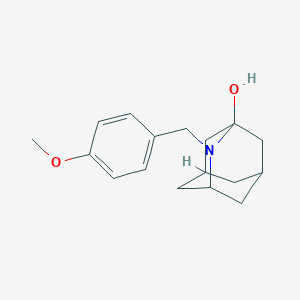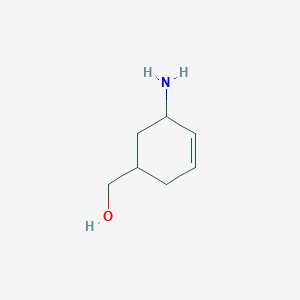
(1S,3S)-2,2-Difluoro-3-phenyl-cyclopropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-2,2-Difluoro-3-phenyl-cyclopropylamine is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-Difluoro-3-phenyl-cyclopropylamine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a phenyl-substituted alkene with a difluorocarbene source under controlled conditions. The reaction is often catalyzed by transition metals such as rhodium or copper to ensure high yield and selectivity. The stereochemistry of the product is controlled by the choice of chiral ligands or catalysts, which favor the formation of the (1S,3S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the compound is achieved through techniques such as crystallization or chromatography to ensure high purity and enantiomeric excess.
化学反応の分析
Types of Reactions
(1S,3S)-2,2-Difluoro-3-phenyl-cyclopropylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted carbon atoms.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to yield secondary amines.
Addition Reactions: The cyclopropyl ring can undergo ring-opening reactions under specific conditions, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield difluoro-substituted amines, while oxidation can produce imines or nitriles.
科学的研究の応用
(1S,3S)-2,2-Difluoro-3-phenyl-cyclopropylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of novel materials and as a precursor for agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (1S,3S)-2,2-Difluoro-3-phenyl-cyclopropylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in biochemical assays.
類似化合物との比較
Similar Compounds
(1S,3R)-2,2-Difluoro-3-phenyl-cyclopropylamine: This enantiomer has a different spatial arrangement, leading to distinct chemical and biological properties.
2,2-Difluoro-3-phenyl-cyclopropane: Lacks the amine group, resulting in different reactivity and applications.
3-Phenyl-cyclopropylamine: Without fluorine atoms, this compound exhibits different chemical behavior and biological activity.
Uniqueness
(1S,3S)-2,2-Difluoro-3-phenyl-cyclopropylamine is unique due to its specific stereochemistry and the presence of both fluorine atoms and an amine group
特性
IUPAC Name |
(1S,3S)-2,2-difluoro-3-phenylcyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-9(11)7(8(9)12)6-4-2-1-3-5-6/h1-5,7-8H,12H2/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVGAMZVVQSLJE-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](C2(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














